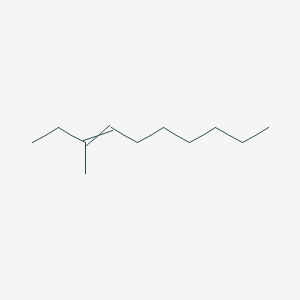

3-Methyldec-3-ene

Description

Structure

3D Structure

Properties

CAS No. |

36969-75-2 |

|---|---|

Molecular Formula |

C11H22 |

Molecular Weight |

154.29 g/mol |

IUPAC Name |

3-methyldec-3-ene |

InChI |

InChI=1S/C11H22/c1-4-6-7-8-9-10-11(3)5-2/h10H,4-9H2,1-3H3 |

InChI Key |

GPVHYJXOEMPKHL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=C(C)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (E)-3-Methyldec-3-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the target compound, (E)-3-Methyldec-3-ene. This document details a reliable synthetic pathway, outlines a complete characterization protocol, and presents the expected analytical data in a clear, tabular format. The synthesis section focuses on a stereoselective Wittig reaction, a cornerstone of modern organic synthesis for the creation of specific alkene isomers. The characterization section details the expected outcomes from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), providing a benchmark for successful synthesis.

Synthesis of (E)-3-Methyldec-3-ene

The synthesis of (E)-3-Methyldec-3-ene can be efficiently achieved via a Wittig reaction, a powerful method for forming carbon-carbon double bonds from carbonyl compounds and phosphonium (B103445) ylides.[1] To ensure the desired (E)-stereochemistry, the Schlosser modification of the Wittig reaction is proposed, which favors the formation of the trans-alkene from non-stabilized ylides.[2][3]

The overall synthetic strategy involves the reaction of heptanal (B48729) with the ylide generated from ethyltriphenylphosphonium bromide.

Proposed Synthetic Pathway: The Wittig Reaction (Schlosser Modification)

The two main components for this synthesis are:

-

Heptanal: A commercially available aldehyde.

-

Ethyltriphenylphosphonium bromide: This phosphonium salt is prepared from the reaction of triphenylphosphine (B44618) with ethyl bromide.[4]

The reaction proceeds in two main stages: the formation of the phosphonium ylide and the subsequent reaction with the aldehyde to form the alkene. The Schlosser modification involves the use of a second equivalent of strong base at low temperature to deprotonate the betaine (B1666868) intermediate, followed by a protonation step to favor the formation of the threo-betaine, which then eliminates to give the (E)-alkene.[2][3]

An alternative, though less stereoselective for the E-isomer without specific reagents, would be a Grignard-based synthesis. This would involve the reaction of a Grignard reagent (e.g., propyl magnesium bromide) with heptan-2-one, followed by dehydration of the resulting tertiary alcohol. However, this dehydration step often leads to a mixture of alkene isomers.

Experimental Protocol: Wittig Reaction (Schlosser Modification)

Step 1: Preparation of the Phosphonium Ylide

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add ethyltriphenylphosphonium bromide (1.1 equivalents) to anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) in hexanes (1.05 equivalents) dropwise to the stirred suspension.

-

Allow the resulting deep red or orange solution, the phosphonium ylide, to stir at -78 °C for 1 hour.

Step 2: Reaction with Heptanal and Schlosser Modification

-

To the ylide solution at -78 °C, add a solution of heptanal (1.0 equivalent) in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, during which the color will likely fade.

-

Add a second equivalent of n-BuLi at -78 °C and stir for an additional 30 minutes.

-

Introduce a proton source, such as methanol, to the reaction mixture at -78 °C and allow it to slowly warm to room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3: Purification

-

The crude product, which contains the desired (E)-3-Methyldec-3-ene and triphenylphosphine oxide as a major byproduct, is purified by flash column chromatography on silica (B1680970) gel.

-

A non-polar eluent system, such as hexanes, is typically sufficient to separate the non-polar alkene from the more polar triphenylphosphine oxide.

-

Collect the fractions and analyze by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield (E)-3-Methyldec-3-ene as a colorless oil.

Characterization of (E)-3-Methyldec-3-ene

A thorough characterization of the synthesized product is essential to confirm its identity, purity, and stereochemistry. The following spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of the synthesized molecule. Both ¹H and ¹³C NMR spectra are crucial for confirming the connectivity and stereochemistry.

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.2 - 5.4 | t | 1H | =CH- (vinylic proton) |

| ~2.0 - 2.1 | q | 2H | -CH₂-CH= |

| ~1.9 - 2.0 | q | 2H | =C-CH₂-CH₂- |

| ~1.6 | s | 3H | =C-CH₃ |

| ~1.2 - 1.4 | m | 8H | -(CH₂)₄-CH₃ |

| ~0.9 | t | 3H | -CH₂-CH₃ (ethyl) |

| ~0.8 - 0.9 | t | 3H | -CH₂-CH₃ (heptyl) |

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~135 - 140 | =C(CH₃)- |

| ~120 - 125 | =CH- |

| ~30 - 35 | =C-CH₂- |

| ~25 - 30 | -CH₂-CH= |

| ~22 - 32 | -(CH₂)₄- |

| ~15 - 20 | =C-CH₃ |

| ~14 | -CH₂-CH₃ (ethyl) |

| ~14 | -CH₂-CH₃ (heptyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For (E)-3-Methyldec-3-ene, the key absorptions are related to the carbon-carbon double bond and the C-H bonds. For trisubstituted alkenes, the C=C stretching peak is expected to be in the 1660-1680 cm⁻¹ range, and the out-of-plane C-H bending (wag) should appear around 800-840 cm⁻¹.[5][6]

Predicted IR Absorption Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3080 - 3010 | Medium | =C-H Stretch |

| 2955 - 2850 | Strong | C-H Stretch (Alkyl) |

| ~1670 - 1660 | Medium-Weak | C=C Stretch (Trisubstituted) |

| ~1465 | Medium | C-H Bend (CH₂) |

| ~1375 | Medium | C-H Bend (CH₃) |

| ~840 - 800 | Medium-Strong | =C-H Bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. The molecular ion peak ([M]⁺) is expected at m/z = 154. A key fragmentation pathway for alkenes is allylic cleavage, which would lead to characteristic fragment ions.[7][8]

Predicted Mass Spectrometry Data

| m/z | Proposed Fragment Ion |

| 154 | [C₁₁H₂₂]⁺ (Molecular Ion) |

| 125 | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 97 | [M - C₄H₉]⁺ (Allylic cleavage) |

| 83 | [M - C₅H₁₁]⁺ (Allylic cleavage) |

| 69 | [C₅H₉]⁺ |

| 55 | [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ |

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental and logical workflows described in this guide.

Caption: Synthesis workflow for (E)-3-Methyldec-3-ene via Wittig reaction.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. IR spectrum: Alkenes [quimicaorganica.org]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

- 8. youtube.com [youtube.com]

3-Methyldec-3-ene stereoisomerism and nomenclature

An In-depth Technical Guide to the Stereoisomerism and Nomenclature of 3-Methyldec-3-ene

Introduction

Stereoisomerism, the study of molecules with the same molecular formula and sequence of bonded atoms but different three-dimensional orientations, is a cornerstone of modern chemistry.[1] Subtle differences in spatial arrangement can lead to profound changes in physical, chemical, and biological properties, a factor of critical importance in fields such as pharmacology and materials science. Within this context, understanding the specific stereochemical features of organic molecules is paramount for researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of the stereoisomerism and nomenclature of this compound. It will detail the structural features that give rise to stereoisomers, explain the systematic application of the Cahn-Ingold-Prelog (CIP) priority rules for unambiguous naming, and provide a clear, visual workflow for stereochemical assignment.

Analysis of Stereogenic Elements in this compound

The potential for stereoisomerism in a molecule arises from the presence of stereogenic elements, primarily chiral centers and stereogenic double bonds. The structure of this compound is systematically analyzed below to identify these features.

Molecular Structure: CH₃-CH₂-C(CH₃)=CH-(CH₂)₅-CH₃

-

Chiral Centers: A chiral center is typically a carbon atom bonded to four different substituent groups. An analysis of the carbon backbone of this compound reveals no such centers. Carbons C3 and C4 are sp²-hybridized as part of the double bond and thus cannot be chiral centers. All other sp³-hybridized carbons in the chain are bonded to at least two identical hydrogen atoms, precluding chirality. Therefore, this compound does not exhibit enantiomerism or diastereomerism arising from chiral centers.

-

Stereogenic Double Bond: Geometric isomerism (historically known as cis-trans isomerism) can occur around a double bond due to restricted rotation.[2][3] For a double bond to be stereogenic, each carbon atom participating in the double bond must be attached to two different groups.[3][4]

-

Carbon-3 (C3): Is bonded to an ethyl group (-CH₂CH₃) and a methyl group (-CH₃). These groups are different.

-

Carbon-4 (C4): Is bonded to a hydrogen atom (-H) and a hexyl group (-(CH₂)₅CH₃). These groups are also different.

-

Since both C3 and C4 bear two distinct substituents, the C3=C4 double bond is stereogenic, giving rise to two geometric isomers. These are designated as E and Z isomers.[5]

Methodology for Stereochemical Assignment: The Cahn-Ingold-Prelog (CIP) Priority Rules

The unambiguous assignment of configuration (E or Z) to geometric isomers is achieved using the Cahn-Ingold-Prelog (CIP) priority rules.[6][7][8] This system provides a standardized protocol for ranking substituents attached to each carbon of the double bond.

Protocol for Assigning Priorities:

-

Examine Directly Attached Atoms: Compare the atomic numbers of the atoms directly bonded to the double-bond carbon. The atom with the higher atomic number receives higher priority.[6][8][9]

-

Proceed Down the Chain: If the directly attached atoms are identical (a "tie"), proceed to the next atoms along each substituent chain until a point of difference is found. Priority is assigned at the first point of difference based on atomic number.[7][9]

-

Treat Multiple Bonds as Multiple Single Bonds: An atom in a double (or triple) bond is considered to be bonded to an equivalent number of similar single-bonded atoms.[6][9] For example, a C=O group is treated as a carbon bonded to two oxygen atoms.

Application of CIP Rules to this compound

The CIP rules are applied separately to the substituents on C3 and C4.

-

At Carbon-3 (C3):

-

Substituent 1: Ethyl group (-CH₂CH₃). The atom directly attached to C3 is a carbon (atomic number 6).

-

Substituent 2: Methyl group (-CH₃). The atom directly attached to C3 is a carbon (atomic number 6).

-

Tie-breaker: Since both directly attached atoms are carbon, we examine the atoms attached to them. The carbon of the ethyl group is bonded to (C, H, H). The carbon of the methyl group is bonded to (H, H, H). Comparing these lists, the carbon in the ethyl group's list gives it higher priority.

-

Result: Ethyl > Methyl.

-

-

At Carbon-4 (C4):

-

Substituent 1: Hexyl group (-(CH₂)₅CH₃). The atom directly attached to C4 is a carbon (atomic number 6).

-

Substituent 2: Hydrogen atom (-H). The atom directly attached to C4 is a hydrogen (atomic number 1).

-

Result: The hexyl group has higher priority as C (6) > H (1).

-

Data Presentation: Summary of CIP Priority Assignments

| Double Bond Carbon | Substituent | Atom Directly Attached (Atomic Number) | Priority |

| C3 | -CH₂CH₃ (Ethyl) | C (6) | High (1) |

| -CH₃ (Methyl) | C (6) | Low (2) | |

| C4 | -(CH₂)₅CH₃ (Hexyl) | C (6) | High (1) |

| -H (Hydrogen) | H (1) | Low (2) |

Nomenclature of this compound Stereoisomers

Based on the CIP priority assignments, the spatial arrangement of the high-priority groups determines the stereochemical descriptor.

-

Z Isomer: If the two higher-priority groups (one on each carbon of the double bond) are on the same side of the double bond, the configuration is designated Z (from the German zusammen, meaning "together").[2][7][8] For this compound, this occurs when the ethyl group (on C3) and the hexyl group (on C4) are on the same side. The full IUPAC name is (Z)-3-Methyldec-3-ene .

-

E Isomer: If the two higher-priority groups are on opposite sides of the double bond, the configuration is designated E (from the German entgegen, meaning "opposite").[7][10] This occurs when the ethyl group and the hexyl group are on opposite sides. The full IUPAC name is (E)-3-Methyldec-3-ene .

Visualization of Nomenclature Workflow

The following diagram illustrates the logical process for determining the correct stereochemical name for an isomer of this compound.

Caption: Workflow for assigning E/Z nomenclature to this compound.

Conclusion

The molecule this compound serves as a clear example of geometric isomerism in a tri-substituted alkene. It lacks chiral centers, limiting its stereoisomerism to the E and Z configurations around the C3=C4 double bond. The application of the Cahn-Ingold-Prelog priority rules provides a systematic and unambiguous method for assigning the correct stereochemical descriptor—(E)-3-Methyldec-3-ene or (Z)-3-Methyldec-3-ene. For professionals in chemical research and drug development, a rigorous understanding of these principles is essential for the precise description, synthesis, and evaluation of molecular entities.

References

- 1. Stereoisomerism - Wikipedia [en.wikipedia.org]

- 2. studymind.co.uk [studymind.co.uk]

- 3. Ellesmere OCR A level Chemistry - 4.1.3 (c,d) Stereoisomerism in Alkenes [sites.google.com]

- 4. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]

- 5. E-Z isomerism - Creative Chemistry [creative-chemistry.org.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. elearning.uniroma1.it [elearning.uniroma1.it]

- 8. science-revision.co.uk [science-revision.co.uk]

- 9. vanderbilt.edu [vanderbilt.edu]

- 10. chemguide.co.uk [chemguide.co.uk]

The Biological Activity of 3-Methyldec-3-ene in Insects: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyldec-3-ene is a naturally occurring unsaturated aliphatic methylalkene identified as a component of the defensive secretion of the rove beetle, Deleaster dichrous. This technical guide provides a comprehensive overview of the known biological activity of this compound within the context of the complete glandular secretion. Due to the limited research on the isolated compound, this paper focuses on the activity of the entire defensive mixture, detailing its chemical composition, defensive function, and the experimental methodologies used in its characterization. This document is intended to serve as a foundational resource for researchers in chemical ecology, entomology, and those exploring natural products for potential applications in pest management or drug development.

Introduction

In the intricate world of insect chemical communication and defense, semiochemicals play a pivotal role in mediating interactions with the environment and other organisms. Among the vast array of insect-derived natural products, the defensive secretions of Staphylinidae, commonly known as rove beetles, are particularly diverse and complex. The rove beetle Deleaster dichrous possesses a sophisticated defensive system involving two pairs of abdominal glands that release a multi-component secretion upon disturbance. One of the constituents of this secretion is this compound. This document synthesizes the available scientific literature to present a detailed account of the biological activity of this compound as part of the beetle's defensive strategy.

Chemical Composition of the Defensive Secretion of Deleaster dichrous

The defensive secretion of Deleaster dichrous is a complex mixture originating from two distinct pairs of abdominal glands: the whitish glands and the red glands. This compound is a component of the secretion from the red glands.

Table 1: Chemical Composition of the Glandular Secretions of Deleaster dichrous

| Gland of Origin | Compound Class | Specific Compounds Identified |

| Whitish Glands | Iridoid Monoterpene | Iridodial (B1216469) |

| Red Glands | Quinone | p-Toluquinone |

| Aliphatic Esters | Isopropyl esters | |

| sec-Butyl esters | ||

| Unsaturated Alkene | This compound | |

| Fatty Acids and other Esters | β, γ-unsaturated C12 acids and esters |

Data compiled from Dettner, Schwinger, & Wunderle (1985).

Biological Activity and Defensive Function

The primary biological role of the glandular secretion of Deleaster dichrous is defensive. The two sets of glands work in concert to deter predators.

-

Adhesive Properties: Upon release, the iridodial from the whitish glands polymerizes in the air to form a sticky, adhesive substance. This adhesive nature is proposed to physically impede small predatory arthropods.

-

Chemical Deterrence: The red gland secretion, containing this compound, p-toluquinone, and various esters, acts as a chemical repellent. While the specific contribution of this compound to the overall defensive effect has not been isolated, quinones and other volatile compounds in insect defensive secretions are known to be irritants and toxins to other arthropods.

Bioassay Data

Quantitative bioassays on the isolated this compound have not been reported in the reviewed literature. However, a bioassay was conducted using an artificial mixture simulating the natural secretion of the red gland.

Table 2: Bioassay of Artificial Secretion Mixture on Lucilia Larvae

| Bioassay Organism | Test Substance | Observed Effect | Efficacy |

| Lucilia sp. larvae | Artificial mixture of quinones and esters | Mortality | Weak |

Source: Dettner, Schwinger, & Wunderle (1985). The original study did not provide specific mortality percentages, describing the effect as "weak" in comparison to the secretions of other related rove beetles.

Experimental Protocols

The following methodologies are based on the procedures described for the analysis of the defensive secretions of Deleaster dichrous and other rove beetles.

Collection of Glandular Secretions

-

Specimen Collection: Live specimens of Deleaster dichrous are collected from their natural habitat.

-

Stimulation of Secretion: The beetles are carefully handled with forceps to induce the discharge of the defensive secretion.

-

Sample Collection: The secreted droplets are collected directly from the abdominal tip into glass capillaries or by adsorbing onto a small piece of filter paper. For gland-specific analysis, microdissection of the whitish and red glands is performed.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: The collected secretion in the glass capillary or the filter paper is extracted with a suitable solvent (e.g., dichloromethane).

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer is used for the separation and identification of the volatile components.

-

GC Column: A non-polar or semi-polar capillary column (e.g., DB-5 or equivalent) is typically used for the separation of these types of compounds.

-

Temperature Program: A programmed temperature gradient is employed, starting at a low temperature (e.g., 40-60 °C) and ramping up to a higher temperature (e.g., 250-300 °C) to elute compounds with a wide range of boiling points.

-

Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) mode. The resulting mass spectra are compared with spectral libraries (e.g., NIST, Wiley) and with the spectra of synthetic standards for positive identification.

Bioassay Protocol: Mortality Assay on Lucilia Larvae

-

Test Arena: A small, enclosed environment such as a petri dish lined with filter paper is used.

-

Test Substance Application: A defined quantity of the artificial secretion mixture, dissolved in a volatile solvent, is applied to the filter paper. A control with only the solvent is also prepared.

-

Introduction of Test Organisms: A known number of Lucilia larvae are introduced into the petri dish after the solvent has evaporated.

-

Observation: The larvae are observed for a set period (e.g., 24 hours), and the number of dead or moribund individuals is recorded.

-

Data Analysis: Mortality rates in the treatment group are compared to the control group.

Logical and Experimental Workflows

The following diagrams illustrate the logical and experimental workflows for the study of the defensive secretion of Deleaster dichrous.

Conclusion and Future Directions

This compound is a component of the defensive secretion of the rove beetle Deleaster dichrous. The biological activity of this compound is understood within the context of the entire secretion, which functions as a chemical defense mechanism against predators. The secretion combines an adhesive component with a mixture of volatile organic compounds, including this compound, to create a multi-faceted defense.

Future research should focus on the following areas:

-

Isolation and Bioassay of this compound: To fully understand its specific contribution to the defensive cocktail, this compound should be isolated or synthesized and tested in bioassays against a range of relevant predators.

-

Mechanism of Action: Studies into the physiological and neurological effects of this compound on target organisms could reveal novel modes of action.

-

Biosynthetic Pathway: Elucidation of the biosynthetic pathway of this compound in Deleaster dichrous would provide insights into the evolution of chemical defenses in Staphylinidae.

This technical guide provides a summary of the current knowledge on the biological activity of this compound in insects. It is hoped that this will serve as a valuable resource for stimulating further research into this and other fascinating aspects of insect chemical ecology.

Potential Pheromonal Properties of 3-Methyldec-3-ene: A Technical Guide

Disclaimer: This document is a speculative guide based on the properties of structurally analogous compounds. As of the time of writing, there is no direct scientific literature identifying 3-Methyldec-3-ene as a known pheromone. The information presented herein is intended to provide a theoretical framework for researchers, scientists, and drug development professionals interested in exploring its potential bioactivity. The primary analog used for this guide is 8-methyldecan-2-yl propanoate, a known sex pheromone of the Western corn rootworm (Diabotica virgifera virgifera).

Introduction

Pheromones are chemical signals that trigger innate social responses in members of the same species. They are widely utilized in the animal kingdom for a variety of purposes, including mate attraction, aggregation, alarm signaling, and trail marking. The structural diversity of pheromones is vast, with many being hydrocarbons or their derivatives. Methyl-branched alkenes, in particular, are a class of compounds that have been identified as key components in the pheromone blends of numerous insect species.

This technical guide explores the potential pheromonal properties of this compound. While this specific compound has not been identified as a pheromone, its structural similarity to known insect pheromones, such as methyl-branched alkanes and alkenes, suggests that it could exhibit biological activity. This document provides a hypothetical framework for the synthesis, bio-evaluation, and mechanism of action of this compound, drawing on established principles and protocols from the field of chemical ecology.

Hypothetical Synthesis of this compound

The synthesis of a specific alkene isomer like this compound would require stereoselective methods to control the geometry of the double bond. A plausible synthetic route could involve a Wittig reaction or a Grignard coupling followed by elimination.

Proposed Synthetic Protocol

A potential synthetic route to this compound could be achieved via a Grignard reaction followed by a stereoselective elimination.

-

Preparation of the Grignard Reagent: 1-bromohexane (B126081) is reacted with magnesium turnings in anhydrous diethyl ether to form hexylmagnesium bromide.

-

Reaction with Aldehyde: The Grignard reagent is then reacted with but-2-enal in a 1,4-addition (conjugate addition) fashion, using a copper(I) catalyst to favor this regioselectivity.

-

Workup and Reduction: The resulting enolate is quenched with a proton source. The ketone is then reduced to an alcohol using a reducing agent like sodium borohydride.

-

Elimination: The alcohol is then subjected to a stereoselective elimination reaction to form the desired (E) or (Z)-3-Methyldec-3-ene. The choice of elimination conditions (e.g., Martin's sulfurane for syn-elimination or a two-step process involving tosylation and elimination with a bulky base for anti-elimination) would determine the stereochemistry of the final product.

| Step | Reactants | Reagents | Product | Hypothetical Yield (%) |

| 1 | 1-bromohexane | Mg, anhydrous diethyl ether | Hexylmagnesium bromide | >95 |

| 2 | Hexylmagnesium bromide, but-2-enal | CuI (catalytic) | 3-Methyldec-3-en-2-one | 70-80 |

| 3 | 3-Methyldec-3-en-2-one | NaBH4, Methanol | 3-Methyldec-3-en-2-ol | >90 |

| 4 | 3-Methyldec-3-en-2-ol | Martin's sulfurane or TsCl/Pyridine then KOtBu | (Z) or (E)-3-Methyldec-3-ene | 60-70 |

Table 1: Hypothetical Synthesis of this compound.

Spectroscopic Characterization

The structure and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the vinylic proton, the methyl group on the double bond, and the aliphatic chain protons. The coupling constant between the vinylic protons would distinguish between the (E) and (Z) isomers. |

| ¹³C NMR | Peaks for the two sp² hybridized carbons of the double bond, the methyl carbon attached to the double bond, and the carbons of the aliphatic chain. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₂₂). Fragmentation patterns would be consistent with the proposed structure. |

| FTIR | Characteristic C=C stretching vibration for the double bond and C-H stretching vibrations for the sp² and sp³ hybridized carbons. |

Table 2: Hypothetical Spectroscopic Data for this compound.

Potential Bioactivity and Experimental Evaluation

To assess the potential pheromonal properties of this compound, a series of bioassays would be necessary. These would range from electrophysiological recordings to behavioral observations.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. A significant EAG response to this compound would indicate that the insect's olfactory receptor neurons can detect the compound.

-

Antenna Preparation: An antenna is excised from a test insect (e.g., a moth or beetle species known to use similar-sized pheromones).

-

Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are filled with a saline solution.

-

Stimulus Delivery: A purified air stream is passed over the antenna. Puffs of air containing a known concentration of this compound are introduced into the airstream.

-

Data Recording: The voltage difference between the two electrodes is amplified and recorded. A negative deflection in the baseline potential upon stimulation is indicative of a response.

| Compound | Concentration (µg in hexane) | Hypothetical Mean EAG Response (mV) |

| Hexane (Control) | - | 0.1 ± 0.05 |

| This compound | 10 | 0.8 ± 0.2 |

| This compound | 100 | 1.5 ± 0.3 |

| Positive Control (Known Pheromone) | 10 | 1.8 ± 0.4 |

Table 3: Hypothetical Electroantennography (EAG) Response Data.

Behavioral Bioassays

Behavioral assays are essential to determine if a compound elicits a behavioral response in an insect. These can be conducted in a laboratory setting or in the field.

-

Acclimation: Male insects are placed in a wind tunnel and allowed to acclimate to the airflow.

-

Stimulus Introduction: A filter paper treated with a specific dose of this compound is placed upwind of the insects.

-

Behavioral Observation: The behavior of the insects is observed and scored for responses such as antennal searching, wing fanning, upwind flight, and source location.

| Behavior Observed | % Responding to Control | % Responding to this compound (10 ng) | % Responding to this compound (100 ng) |

| Antennal Searching | 5 | 30 | 65 |

| Wing Fanning | 2 | 25 | 55 |

| Upwind Flight | 0 | 15 | 40 |

| Source Location | 0 | 5 | 20 |

Table 4: Hypothetical Wind Tunnel Bioassay Results.

-

Trap Preparation: Sticky traps are baited with a rubber septum loaded with a specific dose of this compound. Control traps are baited with a septum containing only the solvent.

-

Trap Deployment: Traps are placed in a grid pattern in a suitable habitat for the target insect species.

-

Data Collection: The number of target insects caught in each trap is recorded daily for a set period.

| Treatment | Mean Number of Insects Captured per Trap per Day |

| Unbaited Control | 0.5 ± 0.2 |

| This compound (100 µg) | 8.2 ± 1.5 |

| This compound (1 mg) | 15.6 ± 2.8 |

| Positive Control (Commercial Lure) | 20.1 ± 3.5 |

Table 5: Hypothetical Field Trapping Bioassay Results.

Potential Signaling Pathway

The detection of pheromones in insects is mediated by a complex olfactory signaling pathway.

Figure 1: Hypothetical olfactory signaling pathway for this compound.

Experimental Workflows

The following diagrams illustrate the workflows for the synthesis and bioassay of this compound.

Figure 2: Hypothetical synthesis workflow for this compound.

Figure 3: Bioassay workflow for determining pheromonal activity.

Conclusion

While there is currently no evidence to support the role of this compound as a pheromone, its chemical structure suggests that it warrants investigation. The protocols and hypothetical data presented in this guide provide a comprehensive framework for researchers to explore its potential bioactivity. By following a systematic approach of synthesis, electrophysiological analysis, and behavioral assays, the pheromonal properties of this compound and other novel compounds can be effectively evaluated. This could lead to the discovery of new semiochemicals with applications in pest management and our understanding of chemical communication in the natural world.

Unveiling the Presence of 3-Methyldec-3-ene in the Plant Volatilome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current scientific understanding of the natural occurrence of 3-Methyldec-3-ene in plant volatiles. Despite extensive research into the complex bouquet of volatile organic compounds (VOCs) emitted by plants, direct evidence for the presence of this compound remains elusive in publicly available scientific literature. However, the presence of structurally related compounds, such as other C11 hydrocarbons and various methylated alkenes in certain plant families, suggests the potential for its existence. This guide provides a comprehensive overview of the analytical methodologies required to investigate and identify novel or rare volatile compounds like this compound in plant matrices. Detailed experimental protocols for sample collection, extraction, and analysis are presented, alongside a discussion of the potential ecological significance and biosynthetic pathways of related compounds.

Introduction: The Enigmatic Presence of this compound

Plant volatiles are a complex mixture of low molecular weight lipophilic compounds that play crucial roles in plant communication, defense, and reproduction. While thousands of these compounds have been identified, the complete chemical inventory of the plant volatilome is far from complete. This compound, a C11 methylated alkene, is one such compound whose natural occurrence in plants has not been definitively established.

The investigation into the presence of specific, and potentially rare, volatiles like this compound is of significant interest to researchers in various fields. For chemical ecologists, it could unveil new signaling molecules in plant-insect or plant-pathogen interactions. For natural product chemists and drug development professionals, it could represent a novel bioactive compound with potential pharmaceutical applications. This guide aims to equip researchers with the necessary knowledge and methodologies to explore the presence of this compound and other novel volatiles in the plant kingdom.

Quantitative Data on Related Hydrocarbons in Plant Volatiles

While no quantitative data for this compound in plant volatiles has been reported, studies on various plant species, particularly within the Fabaceae (legume) family, have identified a range of hydrocarbons, including alkanes and alkenes. This data, summarized in Table 1, provides a context for the potential occurrence of C11 hydrocarbons. For instance, a comprehensive study on the volatile profiles of eleven legume species identified various hydrocarbons, although specific isomers of undecene were not detailed[1][2][3]. Another study on roasted chickpeas (Cicer arietinum L.) also reported the presence of a significant hydrocarbon fraction in the volatile profile[4].

| Plant Species | Family | Compound Class | Detected Hydrocarbons (Examples) | Analytical Method | Reference |

| Various Legumes | Fabaceae | Alkanes, Alkenes | Undecane, Dodecane, Tridecane | HS-SPME-GC-MS | [1][2][3] |

| Chickpea (Cicer arietinum L.) | Fabaceae | Hydrocarbons | Not specified | HS-SPME-GC-MS | [4] |

Table 1: Examples of Hydrocarbon-Containing Volatiles Identified in the Fabaceae Family. This table is illustrative and highlights the presence of the broader chemical class to which this compound belongs. The absence of specific quantification for this compound underscores the need for targeted research.

Experimental Protocols for the Identification of Novel Plant Volatiles

The identification of a novel or rare volatile compound such as this compound requires highly sensitive and specific analytical techniques. The following section details established protocols for the collection, extraction, and analysis of plant volatiles, which can be adapted for this purpose.

Sample Collection: Capturing the Volatile Signature

The method of volatile collection is critical to obtaining a representative sample. Two primary approaches are commonly employed:

-

Static Headspace Sampling: This method involves enclosing a part of the plant (e.g., flower, leaf) in a sealed container and allowing the volatiles to equilibrate in the headspace before sampling. It is a simple and effective technique for qualitative analysis[5][6].

-

Dynamic Headspace Sampling (Purge-and-Trap): In this method, a continuous stream of purified air is passed over the plant material, and the emitted volatiles are trapped on an adsorbent material. This technique is more suitable for quantitative analysis and for detecting trace-level compounds[6][7][8][9].

Extraction of Volatile Compounds

Once collected, the volatiles need to be extracted and concentrated before analysis. Common extraction techniques include:

-

Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace of the sample. The adsorbed volatiles are then thermally desorbed directly into the gas chromatograph[10][11][12][13][14]. This is a widely used, sensitive, and versatile method for plant volatile analysis[15][16].

-

Steam Distillation: A classical method used for extracting essential oils. Plant material is subjected to steam, which vaporizes the volatile compounds. The resulting vapor is then condensed and the essential oil is separated from the water[17][18][19][20][21]. This method is suitable for larger quantities of plant material but may lead to thermal degradation of some compounds.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation and identification of volatile compounds.

-

Gas Chromatography (GC): The extracted volatiles are injected into a GC system, where they are separated based on their boiling points and affinity for the stationary phase of the capillary column.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter a mass spectrometer, which ionizes the molecules and fragments them into a unique pattern of ions. This mass spectrum serves as a "fingerprint" for identification.

Detailed GC-MS Protocol for Novel Volatile Identification:

-

Sample Preparation: Collect fresh plant material (e.g., 1-5 g of flowers or leaves) and place it in a headspace vial. For dynamic headspace sampling, place the material in a collection chamber.

-

Volatile Collection (HS-SPME):

-

Expose a 65 µm PDMS/DVB SPME fiber to the headspace of the vial for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60 °C).

-

-

GC-MS Analysis:

-

Injector: Desorb the SPME fiber in the GC injector at a high temperature (e.g., 250 °C) in splitless mode.

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) suitable for separating a wide range of volatiles.

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and gradually increase to a high temperature (e.g., 280 °C) to elute all compounds. A typical program might be: hold at 40 °C for 2 min, ramp to 250 °C at 5 °C/min, and hold for 5 min.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.

-

-

Compound Identification:

-

Compare the obtained mass spectra with commercial libraries (e.g., NIST, Wiley).

-

Determine the Kovats retention index (RI) by analyzing a series of n-alkanes under the same chromatographic conditions and compare it with literature values.

-

For definitive identification, synthesize an authentic standard of this compound and compare its mass spectrum and retention time with the unknown peak in the plant sample.

-

Visualizing Experimental Workflows

To provide a clear understanding of the analytical process, the following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows.

Caption: Workflow for Plant Volatile Analysis using HS-SPME-GC-MS.

Caption: Workflow for Plant Volatile Analysis using Steam Distillation and GC-MS.

Potential Significance and Future Directions

Ecological Role

Should this compound be identified in plant volatiles, its ecological role would be a primary area of investigation. Many branched-chain alkenes in nature function as insect pheromones[22][23][24][25]. It is plausible that plants may produce this compound as a mimic of an insect pheromone to either attract pollinators or deter herbivores. The chirality of the molecule could also play a crucial role in its biological activity, as is common with many insect pheromones[26][27][28][29].

Biosynthesis

The biosynthesis of alkenes in plants is not as well understood as that of other volatile classes. It is generally accepted that they are derived from fatty acids through pathways involving elongation and decarboxylation or other modifications[30][31][32][33]. The presence of a methyl branch suggests a potential role for specific methyltransferases. Elucidating the biosynthetic pathway of this compound would require a combination of isotopic labeling studies, transcriptomics, and enzyme assays.

Conclusion

While the natural occurrence of this compound in plant volatiles remains unconfirmed, the possibility of its existence presents an exciting avenue for research. The analytical protocols detailed in this guide provide a robust framework for its detection and identification. The discovery of this compound in the plant kingdom would not only expand our knowledge of the plant volatilome but could also open doors to new applications in agriculture and medicine. Future research should focus on broad-spectrum screening of diverse plant species, particularly those known to produce unusual hydrocarbons, and on unraveling the biosynthetic pathways that lead to the formation of such unique molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. A Comprehensive Characterisation of Volatile and Fatty Acid Profiles of Legume Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. A Comprehensive Characterisation of Volatile and Fatty Acid Profiles of Legume Seeds [mdpi.com]

- 5. Development of a Direct Headspace Collection Method from Arabidopsis Seedlings Using HS-SPME-GC-TOF-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. A laboratory high-throughput glass chamber using dynamic headspace TD-GC/MS method for the analysis of whole Brassica napus L. plantlet volatiles under cadmium-related abiotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 11. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Volatiles in Tomato Fruit Using Headspace Solid-Phase-Micro-Extraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A rapid and green GC-MS method for the sampling of volatile organic compounds in spices and flowers by concurrent headspace single-drop microextraction and solid-phase microextraction - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Extraction and Identification of Volatile Organic Compounds Emitted by Fragrant Flowers of Three Tillandsia Species by HS-SPME/GC-MS [mdpi.com]

- 16. Unbiased profiling of volatile organic compounds in the headspace of Allium plants using an in-tube extraction device - PMC [pmc.ncbi.nlm.nih.gov]

- 17. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 18. A Comprehensive Guide to Essential Oil Extraction Methods [newdirectionsaromatics.com]

- 19. Extraction Methods [edenbotanicals.com]

- 20. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 21. Steam distillation - Wikipedia [en.wikipedia.org]

- 22. Insect pheromones - Wikipedia [en.wikipedia.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. researchgate.net [researchgate.net]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Stereochemical studies on pheromonal communications - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Significance of chirality in pheromone science. | Semantic Scholar [semanticscholar.org]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. Biobased production of alkanes and alkenes through metabolic engineering of microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Exploiting Natural Variation to Uncover an Alkene Biosynthetic Enzyme in Poplar - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-Methyldec-3-ene: A Technical Overview

Introduction

This technical guide provides a detailed overview of the expected spectroscopic data for 3-Methyldec-3-ene. Due to the absence of publicly available experimental spectra for this specific compound, this document focuses on the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics based on the known spectroscopic behavior of its constituent functional groups: a trisubstituted alkene and an extended alkyl chain. This guide is intended for researchers and professionals in the fields of chemistry and drug development, offering a foundational understanding of the analytical characterization of similar long-chain unsaturated hydrocarbons.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These values are derived from established correlation tables and spectral data of structurally similar compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Vinylic H | ~5.0 - 5.5 | Triplet |

| Allylic CH₂ | ~1.9 - 2.1 | Quartet |

| Allylic CH₃ | ~1.6 - 1.8 | Singlet |

| Alkyl CH₂ | ~1.2 - 1.4 | Multiplet |

| Terminal CH₃ | ~0.8 - 1.0 | Triplet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Quaternary Alkene C | ~130 - 140 |

| Tertiary Alkene C | ~120 - 130 |

| Allylic CH₂ | ~30 - 40 |

| Allylic CH₃ | ~15 - 25 |

| Alkyl CH₂ | ~20 - 35 |

| Terminal CH₃ | ~14 |

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (sp³, alkane) | 2850 - 2960 | Strong |

| C-H (sp², alkene) | 3020 - 3100 | Medium |

| C=C (alkene) | ~1650 | Medium to Weak |

| C-H bend (alkane) | 1375 - 1465 | Medium |

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z Value | Description |

| [M]⁺ | 154 | Molecular Ion |

| [M-CH₃]⁺ | 139 | Loss of a methyl group |

| [M-C₂H₅]⁺ | 125 | Loss of an ethyl group |

| [M-C₄H₉]⁺ | 97 | Allylic cleavage |

| [CₙH₂ₙ₊₁]⁺ | 43, 57, 71... | Alkyl fragments |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid organic compound such as this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube.[1] A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added to calibrate the chemical shift scale to 0 ppm.[2]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition: A standard one-pulse experiment is typically performed. Key parameters include a 30-90 degree pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled experiment is standard to simplify the spectrum to single peaks for each unique carbon atom.[3] Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

-

Data Processing: The acquired free induction decay (FID) is subjected to Fourier transformation to generate the frequency-domain NMR spectrum. This is followed by phase and baseline correction, and integration of the signals.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, the easiest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared by dissolving the sample in a solvent that has minimal interference in the IR spectrum (e.g., CCl₄ or CS₂).[4]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.[5]

-

Data Acquisition: A background spectrum of the clean salt plates or the solvent is first recorded.[6] The sample is then placed in the IR beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The data is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[7]

3. Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct injection or, more commonly, as the effluent from a gas chromatograph (GC-MS) for separation from any impurities.[8]

-

Ionization: Electron Ionization (EI) is a common method for relatively small, volatile organic molecules.[8] In EI, the sample is bombarded with a high-energy electron beam, which causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and also induces fragmentation.[9]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge ratio (m/z).[10]

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. mmrc.caltech.edu [mmrc.caltech.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Infrared Spectroscopy: Characterization of Functional Groups [jove.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Investigating the Biosynthesis of 3-Methyldec-3-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyldec-3-ene is a branched, unsaturated hydrocarbon that, while not extensively studied, is presumed to be a cuticular hydrocarbon (CHC) in insects, playing a potential role in chemical communication or cuticle function. The precise biosynthetic pathway for this molecule has not been elucidated in published literature. This technical guide presents a putative biosynthetic pathway for this compound based on established principles of insect cuticular hydrocarbon biosynthesis. Furthermore, it provides a comprehensive set of experimental protocols for researchers aiming to investigate and characterize this novel pathway, from metabolite analysis to gene identification and functional characterization. This guide is intended to serve as a foundational resource for researchers in chemical ecology, biochemistry, and drug development who are interested in the biosynthesis of unique bioactive molecules.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the fatty acid synthesis pathway, a common route for the production of insect cuticular hydrocarbons.[1] The pathway likely involves a series of enzymatic steps including fatty acid synthesis with the incorporation of a methyl branch, desaturation, reduction, and final decarbonylation.

A proposed pathway is as follows:

-

Initiation with Propionyl-CoA: The synthesis is likely initiated with propionyl-CoA instead of acetyl-CoA to introduce the methyl branch at an early stage.

-

Fatty Acid Synthesis and Elongation: The initial propionyl-CoA is extended by a fatty acid synthase (FAS) complex, which iteratively adds two-carbon units from malonyl-CoA.[2] Elongase enzymes may further extend the fatty acid chain to the desired length.[3][4] For a C11 final product after decarbonylation, the fatty acid precursor would need to be a C12 acid.

-

Desaturation: A specific fatty acyl-CoA desaturase introduces a double bond at the Δ3 position of the C12 fatty acid chain.

-

Reduction to Aldehyde: The resulting 3-methyl-dodec-3-enoyl-CoA is then reduced to the corresponding aldehyde, 3-methyl-dodec-3-enal, by a fatty acyl-CoA reductase (FAR).

-

Oxidative Decarbonylation: In the final step, a cytochrome P450 enzyme from the CYP4G family catalyzes the oxidative decarbonylation of the aldehyde, removing one carbon atom and forming the final product, this compound.[5]

Below is a diagram illustrating this proposed pathway.

Quantitative Data

As the biosynthesis of this compound is not yet characterized, no specific quantitative data on enzyme kinetics or precursor concentrations is available in the literature. In a research context, the following table structure is recommended for summarizing empirically determined data.

| Parameter | Value | Units | Experimental Conditions | Reference |

| Enzyme Kinetics (Hypothetical Desaturase) | ||||

| Km for 3-Methyl-dodecanoyl-CoA | Value | µM | e.g., in vitro assay with purified enzyme | Citation |

| kcat | Value | s-1 | e.g., in vitro assay with purified enzyme | Citation |

| Metabolite Concentrations | ||||

| Intracellular pool of Propionyl-CoA | Value | nmol/g tissue | e.g., LC-MS analysis of oenocytes | Citation |

| Titer of this compound | Value | ng/insect | e.g., GC-MS analysis of cuticular extract | Citation |

Experimental Protocols for Pathway Elucidation

Elucidating a novel biosynthetic pathway requires a multi-faceted approach combining analytical chemistry, molecular biology, and biochemistry. The following protocols provide a roadmap for investigating the biosynthesis of this compound.

Extraction and Analysis of Cuticular Hydrocarbons

Objective: To confirm the presence of this compound and other CHCs in the target organism.

Methodology:

-

Sample Collection: Collect individuals of the target insect species.

-

Extraction: Submerge the insects (either whole or specific body parts) in a non-polar solvent such as hexane (B92381) for 5-10 minutes to extract the cuticular lipids.[6]

-

Internal Standard: Add an internal standard (e.g., n-octadecane) of a known concentration to the extract for quantification.

-

Sample Preparation: Evaporate the solvent under a gentle stream of nitrogen and redissolve the residue in a small, known volume of hexane.

-

GC-MS Analysis: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]

-

Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Temperature Program: A typical program would be an initial temperature of 50°C, ramped to 320°C.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode.

-

-

Compound Identification: Identify this compound by comparing its retention time and mass spectrum with an authentic standard.

Isotopic Labeling Studies

Objective: To trace the metabolic precursors of this compound.

Methodology:

-

Precursor Selection: Choose isotopically labeled precursors such as [1-13C]acetate, [1-13C]propionate, or deuterated fatty acids.[9][10]

-

Administration: Introduce the labeled precursor to the insects, either through diet or microinjection.

-

Incubation: Allow sufficient time for the labeled precursor to be incorporated into the biosynthetic pathways.

-

CHC Extraction and Analysis: Extract the CHCs as described in Protocol 3.1 and analyze them by GC-MS.

-

Mass Shift Analysis: Look for an increase in the molecular ion and characteristic fragment ions of this compound in the mass spectrum, corresponding to the incorporation of the isotopic label.[11][12] This will provide evidence for the origin of the carbon backbone.

Identification of Candidate Genes

Objective: To identify genes encoding the enzymes involved in the biosynthetic pathway.

Methodology:

-

Tissue Dissection: Dissect the oenocytes, the primary site of CHC synthesis in many insects.

-

RNA Extraction and Sequencing (RNA-Seq): Extract total RNA from the oenocytes and perform RNA-sequencing to obtain the transcriptome.

-

Bioinformatic Analysis:

-

Assemble the transcriptome and predict open reading frames (ORFs).

-

Annotate the predicted proteins by searching for homologs of known fatty acid synthases, elongases, desaturases, fatty acyl-CoA reductases, and CYP4G enzymes from other insect species using BLAST or similar tools.

-

Perform differential gene expression analysis if comparing different conditions (e.g., developmental stages, sexes) that show variations in this compound production.

-

Functional Characterization of Candidate Genes

Objective: To confirm the function of the identified candidate genes.

Methodology (RNA Interference - RNAi):

-

dsRNA Synthesis: Synthesize double-stranded RNA (dsRNA) corresponding to the target candidate gene.

-

dsRNA Injection: Inject the dsRNA into the insects to induce gene knockdown. A control group should be injected with a non-specific dsRNA (e.g., from GFP).

-

Phenotypic Analysis: After a few days, extract and analyze the CHC profile by GC-MS as described in Protocol 3.1. A significant reduction or absence of this compound in the treated group compared to the control group indicates the involvement of the target gene in its biosynthesis.

Methodology (Heterologous Expression):

-

Gene Cloning: Clone the full-length coding sequence of the candidate gene into an appropriate expression vector (e.g., for E. coli or Saccharomyces cerevisiae).[13][14]

-

Heterologous Expression: Transform the expression vector into the host organism and induce protein expression.[15][16]

-

Enzyme Assays:

-

Prepare cell lysates or purified protein.

-

Provide the hypothesized substrate (e.g., for a desaturase, this would be 3-methyl-dodecanoyl-CoA) and necessary co-factors.

-

Analyze the reaction products by GC-MS to confirm the enzymatic conversion.

-

Experimental Workflow Visualization

The following diagram outlines a logical workflow for the complete elucidation of the this compound biosynthetic pathway.

Conclusion

The biosynthesis of this compound represents an intriguing and uncharacterized metabolic pathway. Based on the extensive knowledge of insect cuticular hydrocarbon synthesis, a plausible route involving fatty acid synthesis with methyl-branching, desaturation, reduction, and decarbonylation is proposed. This guide provides the necessary theoretical framework and detailed experimental protocols to empower researchers to rigorously investigate and ultimately elucidate the complete biosynthetic pathway of this unique molecule. The successful characterization of this pathway will not only contribute to our fundamental understanding of insect biochemistry and chemical ecology but may also open avenues for the biotechnological production of novel branched alkenes for various applications.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. The fatty acid elongase gene family in the brown planthopper, Nilaparvata lugens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An insect-specific P450 oxidative decarbonylase for cuticular hydrocarbon biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cuticular lipids of insects as potential biofungicides: methods of lipid composition analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rose-ibadai.repo.nii.ac.jp [rose-ibadai.repo.nii.ac.jp]

- 8. GC-MS analysis of cuticular lipids in recent and older scavenger insect puparia. An approach to estimate the postmortem interval (PMI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isotopic labelings for mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. New tools for reconstruction and heterologous expression of natural product biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

In-depth Technical Guide: Olfactory Response of Insects to 3-Methyldec-3-ene

This absence of specific data precludes the creation of a detailed technical guide as initially requested. Quantitative data on insect responses, such as electroantennography (EAG) recordings, behavioral assay results, and dose-response curves, are not available in the published literature for 3-methyldec-3-ene. Consequently, it is not possible to provide summarized data tables, detailed experimental protocols, or diagrams of associated signaling pathways.

The current body of scientific knowledge on insect olfaction is vast and covers a wide range of chemical compounds, including various hydrocarbons, alkenes, and methyl-branched molecules that serve as pheromones, kairomones, and allomones. However, this compound has not been a specific focus of these investigations.

While general principles of insect olfactory signaling are well-established, involving odorant-binding proteins (OBPs), olfactory receptors (ORs), and downstream signal transduction cascades, the specific components and mechanisms activated by this compound remain unknown. Without experimental data, any depiction of a signaling pathway would be purely speculative and not grounded in scientific evidence.

Future Research Directions:

The lack of information on the olfactory effects of this compound presents an opportunity for novel research. Future studies could explore the following:

-

Electrophysiological Screening: Employing techniques such as electroantennography (EAG) and single-sensillum recording (SSR) to screen various insect species for responses to this compound. This would help identify which species, if any, are capable of detecting this compound.

-

Behavioral Assays: Conducting behavioral experiments, such as olfactometer and wind tunnel assays, to determine if this compound elicits attraction, repulsion, or other behavioral responses in insects.

-

Identification of Olfactory Receptors: Utilizing techniques like heterologous expression systems to identify specific olfactory receptors that may be tuned to this compound.

-

Field Trials: If laboratory assays show promising results, conducting field trials to assess the potential of this compound as a lure or repellent for pest management applications.

Given the current state of research, we are unable to provide the requested in-depth technical guide. We recommend that researchers interested in this specific compound consider initiating primary research to fill this knowledge gap. We would be pleased to assist in searching for information on structurally similar compounds that may offer insights into the potential olfactory activity of this compound.

Methodological & Application

Stereoselective Synthesis of (E/Z)-3-Methyldec-3-ene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of the (E) and (Z) isomers of 3-Methyldec-3-ene. The synthesis of specific stereoisomers of unsaturated aliphatic chains is a critical process in the development of pharmaceuticals and other bioactive molecules, where the geometry of a double bond can significantly influence biological activity.

The protocols herein describe two powerful olefination methodologies: the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of the (E)-isomer and the Still-Gennari modification of the HWE reaction for the synthesis of the (Z)-isomer. These methods offer high stereoselectivity and are widely applicable in organic synthesis.

Overview of Synthetic Strategies

The synthesis of this compound is achieved through the coupling of a seven-carbon aldehyde (heptanal) with a four-carbon phosphorus-stabilized nucleophile. The stereochemical outcome of the reaction is controlled by the choice of the phosphorus reagent and reaction conditions.

-

(E)-3-Methyldec-3-ene: Synthesized via the Horner-Wadsworth-Emmons reaction, which generally favors the formation of the thermodynamically more stable (E)-alkene.[1][2]

-

(Z)-3-Methyldec-3-ene: Synthesized using the Still-Gennari olefination, a modification of the HWE reaction that employs phosphonates with electron-withdrawing groups to kinetically favor the formation of the (Z)-alkene.[3][4][5]

Data Presentation

The following tables summarize the key reagents, reaction conditions, and expected outcomes for the synthesis of each isomer.

Table 1: Synthesis of (E)-3-Methyldec-3-ene via Horner-Wadsworth-Emmons Reaction

| Parameter | Value |

| Reactant 1 | Heptanal (B48729) |

| Reactant 2 | Triethyl 2-phosphonobutane |

| Base | Sodium hydride (NaH) |

| Solvent | Tetrahydrofuran (B95107) (THF), anhydrous |

| Reaction Temperature | 0 °C to room temperature |

| Expected Yield | 80-95% |

| Expected (E/Z) Ratio | >95:5 |

Table 2: Synthesis of (Z)-3-Methyldec-3-ene via Still-Gennari Olefination

| Parameter | Value |

| Reactant 1 | Heptanal |

| Reactant 2 | Bis(2,2,2-trifluoroethyl) 2-phosphonobutane |

| Base | Potassium bis(trimethylsilyl)amide (KHMDS) |

| Additive | 18-crown-6 (B118740) |

| Solvent | Tetrahydrofuran (THF), anhydrous |

| Reaction Temperature | -78 °C |

| Expected Yield | 75-90% |

| Expected (Z/E) Ratio | >95:5 |

Experimental Protocols

Synthesis of (E)-3-Methyldec-3-ene (Horner-Wadsworth-Emmons Reaction)

This protocol describes the synthesis of (E)-3-Methyldec-3-ene from heptanal and triethyl 2-phosphonobutane.

Materials:

-

Triethyl 2-phosphonobutane

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Heptanal

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Syringes

-

Septa

-

Argon or nitrogen gas supply

Procedure:

-

To a dry, argon-flushed round-bottom flask, add sodium hydride (1.2 equivalents).

-

Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of triethyl 2-phosphonobutane (1.1 equivalents) in anhydrous THF to the stirred suspension.

-

Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

-

Cool the resulting ylide solution back to 0 °C.

-

Add heptanal (1.0 equivalent) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to yield pure (E)-3-Methyldec-3-ene.

Synthesis of (Z)-3-Methyldec-3-ene (Still-Gennari Olefination)

This protocol details the synthesis of (Z)-3-Methyldec-3-ene using the Still-Gennari conditions for high Z-selectivity.[4][6]

Materials:

-

Bis(2,2,2-trifluoroethyl) 2-phosphonobutane

-

18-crown-6

-

Anhydrous tetrahydrofuran (THF)

-

Potassium bis(trimethylsilyl)amide (KHMDS) (solution in THF)

-

Heptanal

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Syringes

-

Septa

-

Argon or nitrogen gas supply

-

Dry ice/acetone bath

Procedure:

-

To a dry, argon-flushed round-bottom flask, add bis(2,2,2-trifluoroethyl) 2-phosphonobutane (1.2 equivalents) and 18-crown-6 (1.2 equivalents).

-

Dissolve the solids in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add KHMDS (1.1 equivalents) to the stirred solution.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add a solution of heptanal (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

-

Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield pure (Z)-3-Methyldec-3-ene.

Visualizations

The following diagrams illustrate the reaction pathways and a general experimental workflow.

Caption: Synthesis of (E)-3-Methyldec-3-ene via HWE.

Caption: Synthesis of (Z)-3-Methyldec-3-ene via Still-Gennari.

Caption: General experimental workflow for olefination.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. Horner-Wadsworth-Emmons Reaction - NROChemistry [nrochemistry.com]

- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bohrium.com [bohrium.com]

- 6. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | TCI Deutschland GmbH [tcichemicals.com]

Application Notes and Protocols: Synthesis of 3-Methyldec-3-ene via Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of the trisubstituted alkene, 3-Methyldec-3-ene, utilizing the Wittig reaction. This olefination method is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.

Introduction

The Wittig reaction is a highly valuable transformation in organic chemistry for the synthesis of alkenes. The reaction involves the treatment of an aldehyde or a ketone with a phosphorus ylide (also known as a Wittig reagent). A key advantage of this method is the specific placement of the double bond at the location of the original carbonyl group. The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide employed. For the synthesis of this compound, a trisubstituted alkene, a non-stabilized ylide is required, which typically favors the formation of the (Z)-isomer, although mixtures of (E) and (Z)-isomers are common, particularly when using ketones.

The synthesis of this compound proceeds via the reaction of 2-butanone (B6335102) with the ylide generated from hexyltriphenylphosphonium bromide.

Reaction Scheme

Experimental Protocols

Part 1: Synthesis of Hexyltriphenylphosphonium Bromide

This protocol outlines the preparation of the necessary phosphonium (B103445) salt precursor for the Wittig reagent.

Materials:

-

Triphenylphosphine (B44618) (PPh₃)

-

Toluene (B28343) or Acetonitrile (B52724) (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene or acetonitrile under an inert atmosphere.

-

Add 1-bromohexane (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by the precipitation of the white phosphonium salt.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the precipitated hexyltriphenylphosphonium bromide by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the phosphonium salt under vacuum to obtain a white, crystalline solid. The product should be stored in a desiccator.

Part 2: Synthesis of this compound via Wittig Reaction

This protocol details the formation of the ylide and the subsequent reaction with 2-butanone.

Materials:

-

Hexyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

2-Butanone

-

Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

-

Schlenk flask or a flame-dried round-bottom flask with a septum

-

Syringes

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Ice bath or dry ice/acetone bath

Procedure:

-

To a Schlenk flask containing a magnetic stir bar, add hexyltriphenylphosphonium bromide (1.1 eq) and suspend it in anhydrous THF under an inert atmosphere.

-

Cool the suspension to 0 °C or -78 °C using an appropriate cooling bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise to the suspension via syringe. The formation of the ylide is indicated by a color change, typically to a deep red or orange.

-

Stir the mixture at the same temperature for 1-2 hours to ensure complete ylide formation.

-

Slowly add a solution of 2-butanone (1.0 eq) in anhydrous THF to the ylide solution via syringe.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane (B18724) (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-